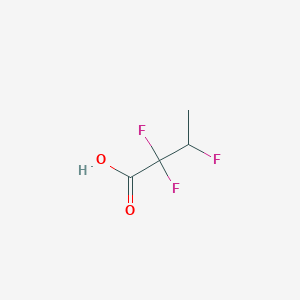
2,2,3-Trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trifluorobutanoic acid is an organic compound with the molecular formula C4H5F3O2. It is a fluorinated derivative of butanoic acid, characterized by the presence of three fluorine atoms at the 2 and 3 positions of the butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluorobutanoic acid can be achieved through several methods. One common approach involves the alkylation of a glycine Schiff base with trifluoroethyl iodide under basic conditions. This method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated with trifluoroethyl iodide. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis techniques. The use of recyclable chiral auxiliaries and nickel (II) complexes allows for the efficient production of this compound on a large scale, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2,2,3-Trifluorobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Medicine: Fluorinated derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluorobutanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the fluorinated derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,3-Trifluorobutanoic acid include other fluorinated butanoic acids, such as 2,2,4-trifluorobutanoic acid and 2,3,3-trifluorobutanoic acid. These compounds share similar structural features but differ in the position and number of fluorine atoms .
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 3 positions enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C4H5F3O2 |
|---|---|
Molecular Weight |
142.08 g/mol |
IUPAC Name |
2,2,3-trifluorobutanoic acid |
InChI |
InChI=1S/C4H5F3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9) |
InChI Key |
MRRJEEXGFKEGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpropyl)amino]propan-2-one](/img/structure/B13273020.png)
![2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13273030.png)
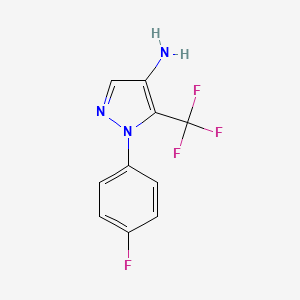
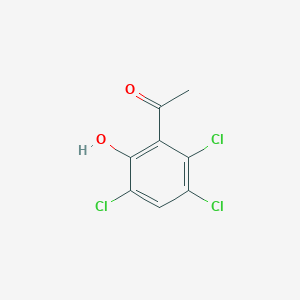
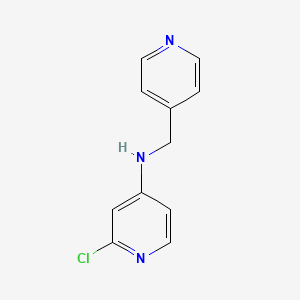
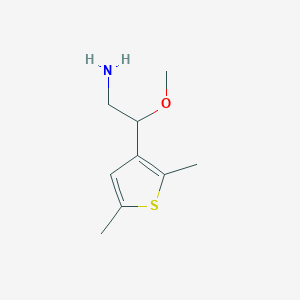
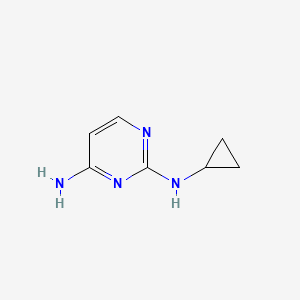
![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B13273106.png)
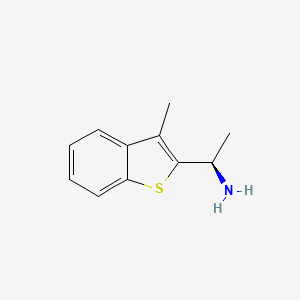


![4,9-Dioxa-1-azaspiro[5.6]dodecane](/img/structure/B13273120.png)
![5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273128.png)
